molecular formula C14H18N4S B6898375 N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4,5-tetrahydro-3-benzothiepin-5-amine

N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4,5-tetrahydro-3-benzothiepin-5-amine

Cat. No.: B6898375
M. Wt: 274.39 g/mol
InChI Key: BYDAMBLJFAXJHE-UHFFFAOYSA-N
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Description

N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4,5-tetrahydro-3-benzothiepin-5-amine is a complex organic compound that features a triazole ring and a benzothiepin structure

Properties

IUPAC Name

N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4,5-tetrahydro-3-benzothiepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c1-18-14(16-10-17-18)8-15-13-9-19-7-6-11-4-2-3-5-12(11)13/h2-5,10,13,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDAMBLJFAXJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CNC2CSCCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4,5-tetrahydro-3-benzothiepin-5-amine typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the employment of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4,5-tetrahydro-3-benzothiepin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives, depending on the specific reagents and conditions employed .

Scientific Research Applications

N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4,5-tetrahydro-3-benzothiepin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4,5-tetrahydro-3-benzothiepin-5-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4,5-tetrahydro-3-benzothiepin-5-amine is unique due to its combination of a triazole ring and a benzothiepin structure, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development .

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